3-Methyl-4-iso-pentoxyphenyl methyl sulfide
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Overview
Description
3-Methyl-4-iso-pentoxyphenyl methyl sulfide is an organic compound with the molecular formula C13H20OS. It contains a total of 35 atoms, including 20 hydrogen atoms, 13 carbon atoms, 1 oxygen atom, and 1 sulfur atom . This compound is characterized by its aromatic ether and sulfide functional groups, making it an interesting subject for various chemical studies .
Preparation Methods
The synthesis of 3-Methyl-4-iso-pentoxyphenyl methyl sulfide typically involves the reaction of 3-methyl-4-hydroxyphenyl methyl sulfide with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
3-Methyl-4-iso-pentoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to a thiol using reagents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and iso-pentanol.
Scientific Research Applications
3-Methyl-4-iso-pentoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-4-iso-pentoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation to form reactive intermediates that interact with biological molecules. The aromatic ring can participate in π-π interactions with proteins and nucleic acids, influencing their function. The ether linkage provides a site for further chemical modifications, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
3-Methyl-4-iso-pentoxyphenyl methyl sulfide can be compared with other similar compounds, such as:
3-Methyl-4-methoxyphenyl methyl sulfide: This compound has a methoxy group instead of an iso-pentoxy group, leading to different physical and chemical properties.
4-Iso-pentoxyphenyl methyl sulfide: Lacks the methyl group on the aromatic ring, affecting its reactivity and applications.
3-Methyl-4-ethoxyphenyl methyl sulfide: Contains an ethoxy group, which influences its solubility and reactivity compared to the iso-pentoxy derivative.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-methyl-1-(3-methylbutoxy)-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-10(2)7-8-14-13-6-5-12(15-4)9-11(13)3/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSGSCNHGUDYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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